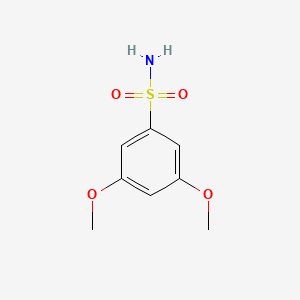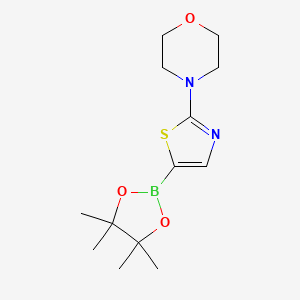
3,5-Dimetoxi-benceno-1-sulfonamida
Descripción general
Descripción
3,5-Dimethoxybenzene-1-sulfonamide is a chemical compound with the CAS Number: 1261618-39-6 . It has a molecular weight of 217.25 and its IUPAC name is 3,5-dimethoxybenzenesulfonamide . The compound is typically stored at room temperature and comes in a powder form .
Synthesis Analysis
Sulfonamides can be synthesized directly from sulfonic acids or its sodium salts under microwave irradiation . This process has shown a good functional group tolerance and is high yielding . Other methods include the use of calcium triflimide and DABCO which activates sulfamoyl fluorides, fluorosulfates, and sulfonyl fluorides for SuFEx with amines .
Molecular Structure Analysis
The InChI code for 3,5-Dimethoxybenzene-1-sulfonamide is 1S/C8H11NO4S/c1-12-6-3-7 (13-2)5-8 (4-6)14 (9,10)11/h3-5H,1-2H3, (H2,9,10,11) . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
Sulfonamides, the class of compounds to which 3,5-Dimethoxybenzene-1-sulfonamide belongs, exhibit a range of pharmacological activities . They can play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Physical And Chemical Properties Analysis
3,5-Dimethoxybenzene-1-sulfonamide is a powder that is stored at room temperature .
Aplicaciones Científicas De Investigación
Aplicaciones farmacéuticas
Las sulfonamidas, incluida la 3,5-Dimetoxi-benceno-1-sulfonamida, exhiben una gama de actividades farmacológicas . Pueden desempeñar un papel en el tratamiento de una amplia gama de estados de enfermedad, como la diuresis, la hipoglucemia, la tiroiditis, la inflamación y el glaucoma .
Propiedades antibacterianas
Las sulfonamidas se utilizan como antibióticos de amplio espectro para el tratamiento de infecciones bacterianas humanas y animales . Actúan como compuestos antibacterianos para tratar enfermedades del ganado, como las infecciones del tracto gastrointestinal y respiratorio .
Inhibición de la anhidrasa carbónica
Se sabe que las sulfonamidas inhiben la anhidrasa carbónica, una enzima que juega un papel crucial en la regulación del pH y el equilibrio de líquidos en el cuerpo . Esta propiedad se utiliza en el tratamiento del glaucoma, una afección que resulta de un aumento de la presión dentro del ojo .
Inhibición de la dihidrofolato reductasa
Las sulfonamidas también inhiben la dihidrofolato reductasa, una enzima involucrada en la síntesis de ácido fólico . Esta inhibición puede prevenir el crecimiento de ciertas bacterias, lo que hace que las sulfonamidas sean agentes antibacterianos efectivos .
Estudios de toxicidad
La investigación sobre las sulfonamidas también incluye estudios sobre su toxicidad . Comprender la toxicidad de estos compuestos es crucial para evaluar su seguridad como agentes terapéuticos .
Impacto ambiental
Los estudios sobre sulfonamidas también se centran en su impacto ambiental . Estos compuestos no son fácilmente biodegradables y pueden causar varios efectos secundarios, incluidas enfermedades del tracto digestivo y respiratorio .
Estudios de relación cuantitativa estructura-actividad (QSAR)
Se realizan estudios QSAR sobre sulfonamidas, incluida la this compound, para explorar los parámetros fisicoquímicos responsables de su actividad inhibitoria . Estos estudios ayudan a comprender la relación entre la estructura química de estos compuestos y su actividad biológica .
Química sintética
La this compound se utiliza en química sintética como un bloque de construcción para la síntesis de moléculas más complejas . Su estructura única la convierte en una herramienta valiosa en el desarrollo de nuevas entidades químicas .
Mecanismo De Acción
Target of Action
The primary targets of 3,5-Dimethoxybenzene-1-sulfonamide are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes. For instance, carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid in bacteria .
Mode of Action
3,5-Dimethoxybenzene-1-sulfonamide interacts with its targets by acting as a competitive inhibitor . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthetase . By binding to the active site of the enzyme, it prevents PABA from accessing the site, thereby inhibiting the enzyme’s activity .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by 3,5-Dimethoxybenzene-1-sulfonamide disrupts the synthesis of folic acid, a vital component for the production of DNA in bacteria . This disruption affects the downstream biochemical pathways involved in bacterial growth and replication, leading to the bacteriostatic effect .
Result of Action
The molecular and cellular effects of 3,5-Dimethoxybenzene-1-sulfonamide’s action primarily involve the inhibition of bacterial growth. By blocking the synthesis of folic acid, it prevents the formation of essential components for DNA replication, thereby inhibiting bacterial proliferation .
Safety and Hazards
Propiedades
IUPAC Name |
3,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S/c1-12-6-3-7(13-2)5-8(4-6)14(9,10)11/h3-5H,1-2H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZICDJOKKYGTTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)S(=O)(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261618-39-6 | |
| Record name | 3,5-dimethoxybenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Dimethylamino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1463865.png)
![2-(Pyrrolidin-1-yl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1463866.png)











